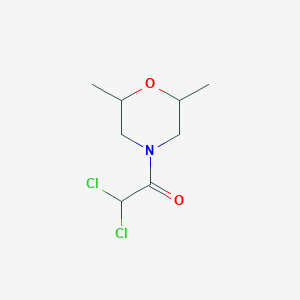
2,2-Dichloro-1-(2,6-dimethylmorpholin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(2,6-dimethylmorpholin-4-yl)ethanone is a synthetic organic compound known for its unique chemical structure and reactivity. It features a dichloromethyl group attached to a morpholine ring substituted with two methyl groups at the 2 and 6 positions. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(2,6-dimethylmorpholin-4-yl)ethanone typically involves the chlorination of 1-(2,6-dimethylmorpholin-4-yl)ethanone. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the morpholine ring. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol. Reagents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: The dichloromethyl group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) can replace chlorine atoms with methoxy groups.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), typically in dry ether or tetrahydrofuran (THF).
Substitution: NaOCH₃, sodium ethoxide (NaOEt), often in alcohol solvents.
Major Products:
Oxidation: Products may include morpholine N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Methoxy or ethoxy derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dichloro-1-(2,6-dimethylmorpholin-4-yl)ethanone is utilized in various scientific research domains:
Chemistry: As a reagent in organic synthesis, it is used to introduce dichloromethyl groups into target molecules.
Biology: It may serve as a precursor for biologically active compounds, aiding in the study of enzyme interactions and metabolic pathways.
Industry: Used in the manufacture of specialty chemicals and intermediates for agrochemicals and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects primarily through interactions with nucleophilic sites in biological molecules. The dichloromethyl group can form covalent bonds with amino acids in proteins, potentially inhibiting enzyme activity or altering protein function. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparaison Avec Des Composés Similaires
2-Chloro-1-(2,6-dimethylmorpholin-4-yl)ethanone: Lacks one chlorine atom, potentially altering its reactivity and biological activity.
1-(2,6-Dimethylmorpholin-4-yl)-2-(2-methylphenyl)ethanone: Features a phenyl group instead of dichloromethyl, significantly changing its chemical properties and applications.
Uniqueness: 2,2-Dichloro-1-(2,6-dimethylmorpholin-4-yl)ethanone is unique due to its dual chlorine substitution, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C8H13Cl2NO2 |
|---|---|
Poids moléculaire |
226.10 g/mol |
Nom IUPAC |
2,2-dichloro-1-(2,6-dimethylmorpholin-4-yl)ethanone |
InChI |
InChI=1S/C8H13Cl2NO2/c1-5-3-11(4-6(2)13-5)8(12)7(9)10/h5-7H,3-4H2,1-2H3 |
Clé InChI |
XJBUATOZQCCBQY-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)C(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(diethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11021837.png)
![N-(4-{[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]amino}-4-oxobutyl)pyrazine-2-carboxamide](/img/structure/B11021843.png)
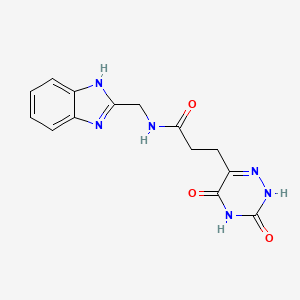
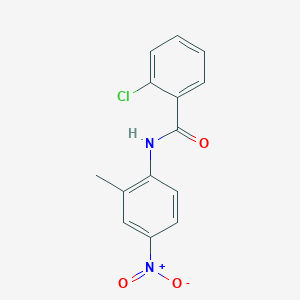
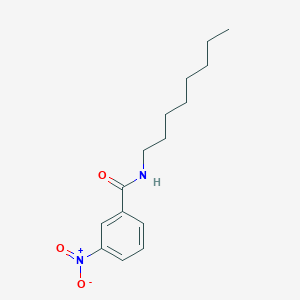
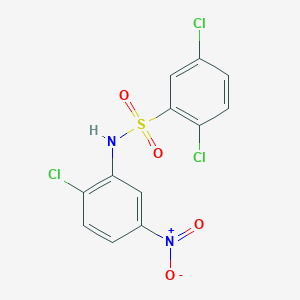
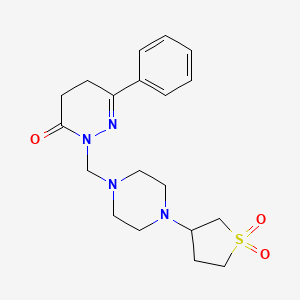
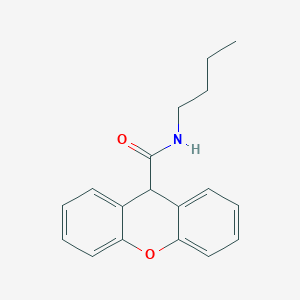
![Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11021878.png)
![N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B11021887.png)


![N-(1H-indol-5-yl)-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11021906.png)
![2,5-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-4-carboxamide](/img/structure/B11021909.png)
